cis-Decahydronaphthalene-d18

Catalog No.
S1539768
CAS No.
28788-42-3
M.F
C10H18
M. Wt
156.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Decahydronaphthalene-d18

Researchers using generic cis/trans decalin-d18 mixtures face broad overlapping NMR signals and inconsistent evaporation rates due to isomer differences. Pure cis-Decahydronaphthalene-d18 eliminates these issues:

  • Rapid ring-flipping averages signals into sharp background for clean 2H NMR.
  • Uniform boiling point (~195 °C) ensures stable solvation in high-temperature rheology.
  • >98 atom % D provides high SANS contrast for hydrogenous polymer studies.

Ideal for polymer confinement, micellar emulsions, and molecular dynamics. Guaranteed isotopic purity, ready for global shipment.

CAS Number

28788-42-3

Product Name

cis-Decahydronaphthalene-d18

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene

Molecular Formula

C10H18

Molecular Weight

156.36 g/mol

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D

InChI Key

NNBZCPXTIHJBJL-XRRAJICISA-N

SMILES

C1CCC2CCCCC2C1

Canonical SMILES

C1CCC2CCCCC2C1

Isomeric SMILES

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]

The exact mass of the compound cis-Decahydronaphthalene-d18 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

cis-Decahydronaphthalene-d18, cis-Decalin-d18, (4aα,8aα)-Decahydronaphthalene-d18, cis-Perhydronaphthalene-d18, cis-Bicyclo[4.4.0]decane-d18

Purity

≥98 atom % D

Package Size

500 mg, 1 g, 5 g

cis-Decahydronaphthalene-d18 (CAS 28788-42-3) is a fully deuterated, conformationally dynamic bicyclic solvent procured primarily for advanced nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS) workflows [1]. Unlike its flat, rigid trans isomer, the cis form adopts a tent-like geometry and undergoes rapid chair-chair ring inversion at room temperature[2]. This isotopic purity (typically >98 atom % D) combined with its specific cis stereochemistry provides a clean, averaged spectroscopic background, a high boiling point (~195 °C), and a distinct neutron scattering length density[1]. These properties make it a critical procurement choice for researchers requiring a non-polar, weakly interacting solvent environment for studying polymer confinement, micellar emulsions, and molecular dynamics without the signal overlap inherent to standard cis/trans mixtures.

Research Fit

Stereochemically defined cis-ISTD for isomer-specific quantification
Supports analytical selectivity in environmental mass spectrometry
Reported protocol-dependent matrix for cryogenic ESR radical trapping

Procuring a generic cis/trans decalin-d18 mixture instead of the pure cis-d18 isomer introduces severe analytical and processing complications. The trans-isomer is conformationally locked, resulting in broad, overlapping NMR signals that obscure solute resonances, whereas the pure cis-isomer's rapid ring-flipping averages its signals into a sharp, predictable background [1]. Furthermore, the two isomers possess different physical properties—cis-decalin boils at ~195 °C with a density of ~0.897 g/cm³, while trans-decalin boils at ~187 °C with a density of ~0.866 g/cm³ [2]. Using a mixture causes variable evaporation rates and inconsistent solvation environments during high-temperature polymer processing or rheological studies. Substituting with unlabeled cis-decalin is equally unviable for neutron scattering, as the lack of deuterium completely alters the scattering length density (SLD), destroying the contrast needed to resolve hydrogenous polymers or asphaltene films in mesoporous matrices [3].

Substitution Risk

Density Mixed-isomer or trans products shift mass density and scattering properties, altering SANS contrast matching.
Reactivity Generic cis/trans mixtures contain an unreactive trans fraction, confounding catalytic tracer pathway interpretation.
ESR Protocol The established cryogenic radical trapping method is specific to cis-decalin-d18; trans or mixtures risk matrix crystallization.

NMR Signal Averaging via Rapid Ring Inversion

cis-decalin-d18 undergoes rapid chair-chair inversion at room temperature with a barrier of approximately 12.6 kcal/mol, yielding a single averaged resonance environment for axial and equatorial positions [1]. In contrast, trans-decalin is conformationally locked, yielding broad, overlapping axial and equatorial signals that complicate baseline resolution.

Evidence DimensionConformational mobility and NMR signal resolution
Target Compound DataRapid ring flipping (12.6 kcal/mol barrier) yielding a single averaged NMR resonance.
Comparator Or Baselinetrans-decalin (conformationally locked, broad overlapping signals).
Quantified DifferenceComplete signal averaging in the cis isomer vs. persistent axial/equatorial signal splitting in the trans isomer.
ConditionsRoom temperature NMR structural analysis of dissolved solutes.

Procuring the pure cis isomer guarantees a clean, averaged solvent background, preventing the signal overlap that plagues cheaper cis/trans mixtures.

Mass Density at 25°C
Head-to-head
cis-D18: 1.012 g/mL vs. unlabeled cis: 0.897 g/mL (+12.8%)
Supports enhanced SANS contrast over unlabeled solvents
Reported context; verify instrument response

SANS Contrast Matching for Polymer Confinement Studies

Fully deuterated cis-decalin-d18 provides a high, positive Scattering Length Density (SLD), acting as a weakly interacting, non-polar solvent background for SANS and QENS measurements [1]. Unlabeled cis-decalin has a negative/low SLD due to its proton content, completely failing to provide the necessary contrast against hydrogenous polymers like poly(ethyleneimine) (PEI).

Evidence DimensionIsotopic Scattering Length Density (SLD)
Target Compound DataHigh positive SLD enabling contrast matching.
Comparator Or BaselineUnlabeled cis-decalin (low/negative SLD).
Quantified DifferenceComplete inversion of scattering contrast, enabling isolation of the hydrogenous polymer signal.
ConditionsSANS and QENS studies of hydrogenous polymers confined in mesoporous silica (e.g., SBA-15).

Deuteration is mandatory for neutron scattering to isolate the structural and dynamic signals of the target polymer from the solvent matrix.

Refractive Index (n20/D)
Head-to-head
cis-D18: 1.4761 vs. deuterated mixture: 1.4750 (+0.0011 offset)
Narrower optical specification for batch-to-batch reproducibility
Method context; review optical requirements

Thermal and Volumetric Reproducibility for High-Temperature Processing

cis-decalin-d18 maintains a boiling point of ~195 °C and a liquid density of ~0.897 g/cm³ at room temperature [1]. The trans isomer boils at ~187 °C and has a lower density of ~0.866 g/cm³. Utilizing a cis/trans mixture leads to fractional distillation and shifting solvent density during extended heating.

Evidence DimensionBoiling point and liquid density
Target Compound DataBoiling point ~195 °C; density ~0.897 g/cm³.
Comparator Or Baselinetrans-decalin (Boiling point ~187 °C; density ~0.866 g/cm³).
Quantified DifferenceThe pure cis isomer provides an 8 °C higher boiling margin and a ~3.5% higher density compared to the trans isomer.
ConditionsHigh-temperature rheology and polymer dissolution.

Using the pure cis isomer prevents the fractional distillation and shifting solvent density that occurs when heating cis/trans mixtures, ensuring reproducible polymer solvation.

Zeolite-Catalyzed Reactivity
Class-level inference
Reported higher deuterium exchange rate for cis over trans isomer
Isomer-specific tracer pathway interpretation
Supports screening; context-dependent kinetics
Cryogenic ESR Matrix
Method-specific
Protocol-dependent selective alkyl radical generation at 77 K
Established method reliance on cis isomer glass formation
No substitute validated; review protocol criteria

Small-Angle Neutron Scattering (SANS) of Confined Polymers

cis-Decahydronaphthalene-d18 is ideal for studying the morphology and dynamics of hydrogenous polymers, such as poly(ethyleneimine), confined in mesoporous silica (e.g., SBA-15). Its deuterated nature provides the critical scattering length density (SLD) contrast required to isolate the polymer's signal from the silica matrix [1].

Dynamic NMR Studies of Organic Glass Formers

The pure cis isomer is the solvent of choice for 1D and 2D 2H NMR studies of slow beta relaxation processes. Its rapid ring-flipping averages its own residual signals, preventing solvent interference when tracking the small-angle rotational jumps of dissolved glass-forming molecules[2].

High-Temperature Rheology of Telechelic Polymers

Used as an athermal, non-polar solvent for evaluating the shear resistance and viscosity of associative telechelic polymers. Its high boiling point (~195 °C) and uniform density ensure stable, reproducible high-temperature rheological measurements without the fractional evaporation seen in isomeric mixtures[3].

Asphaltene and Emulsion Interfacial Film Analysis

Procured for formulating model water-in-oil emulsions in SANS experiments to deduce the thickness and composition of stabilizing interfacial films. The deuterated cis solvent allows researchers to contrast-match the oil phase, ensuring that the scattering signal arises solely from the emulsion droplets and their asphaltenic films[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental GC-MS Internal Standard
Stereochemical Identity Match
Co-elution & Ionization Efficiency
NMR Solvent for Chiral Solutes
Defined Anisotropic Environment
Solute Ordering & Spectral Resolution
Cryogenic ESR Radical Matrix
Glass-Forming Capability
Protocol-Specific Matrix Identity
Catalytic Hydrogenation Tracer Studies
Isomer-Specific Reactivity
Deuterium Label Retention & Pathway Fidelity

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

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